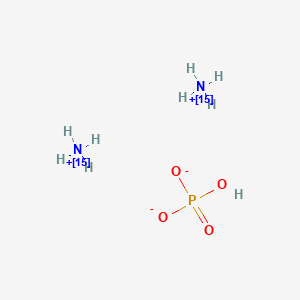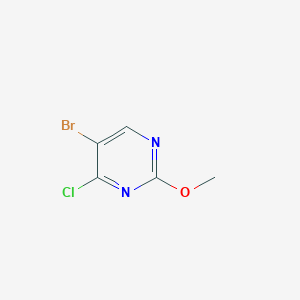
Diammonium hydrogenphosphate-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium hydrogenphosphate-15N2, also known as Diammonium phosphate (DAP), is a water-soluble ammonium phosphate salt that can be produced when ammonia reacts with phosphoric acid . It has a molecular formula of H9N2O4P and a molar mass of 134.074221 .
Synthesis Analysis
Diammonium hydrogen phosphate can be synthesized through a process involving the precipitation of the compound in a phosphoric acid solution with ammonia . The thermochemical and kinetic studies of this process have been followed using microcalorimetry at 25 °C .Molecular Structure Analysis
The molecular structure of Diammonium hydrogen phosphate has been determined by X-ray single crystal analysis . The space group is P21/c10 with lattice parameters a=10.781(2)Å, b=6.771(2)Å, c=8.047(2)Å, and Z = 4 .Chemical Reactions Analysis
Diammonium hydrogen phosphate shows a dissociation pressure of ammonia as given by the following expression and equation: (NH4)2HPO4(s) ⇌ NH3(g) + (NH4)H2PO4(s) . The thermochemical and kinetic studies of this reaction were followed using a microcalorimetry at 25 °C .Physical And Chemical Properties Analysis
Diammonium hydrogen phosphate is a colorless monoclinic crystal with a density of 1.619 g/cm3 . It is non-combustible and does not burn but may decompose upon heating to produce corrosive and/or toxic fumes .Wissenschaftliche Forschungsanwendungen
Application in Hydraulic Fracturing
Specific Scientific Field
This application falls under the field of Petroleum Engineering and Reservoir Geomechanics .
Summary of the Application
DAP is used as an additive to improve the hydraulic/acid fracture conductivity in Indiana limestone and Austin chalk slabs .
Methods of Application
Initially, flat slabs of Indiana limestone and Austin chalk were subjected to acidization using 15% and 10% hydrochloric acid (HCl) for 10 minutes and 5 minutes, respectively. Half of the samples underwent treatment in 1 M DAP under 1,000 psi and 75°C for 72 hours .
Results or Outcomes
Treated Indiana limestone fractures exhibited double the conductivity of untreated fractures. The improvement in Austin chalk conductivity was even more significant after DAP treatment, resulting in seven to eight times higher conductivity in the treated hydraulic/acid fractures .
Modification and Stabilization of Collapsible Loess
Specific Scientific Field
This application is in the field of Geotechnical Engineering and Soil Stabilization .
Summary of the Application
DAP reacts with calcite in the collapsible loess, producing a stronger bonding material, hydroxyapatite (HAP), to modify and stabilize the soil .
Methods of Application
Under a mild condition (20 °C), the biomimetic inorganic agent, DAP, reacts with calcite in the collapsible loess .
Results or Outcomes
The compressive strength of the loess treated with a 3.0 mol/L DAP solution was six times greater than that of the untreated group. DAP’s reinforcement effect on the loess was superior to that of cement .
Upgrading of Woody Biomass Waste
Specific Scientific Field
This application is in the field of Environmental Engineering and Waste Management .
Summary of the Application
The coupling of DAP and pre-carbonization of a woody biomass waste was aimed to improve the carbon yield for pyrolysis technology .
Methods of Application
After the pretreatment, the pyrolysis experiment was performed at 500–900 °C under hypoxic conditions .
Results or Outcomes
The results of this application are not explicitly mentioned in the source .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azanium;hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNHAPBLZZVQHP-ISOLYIDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].OP(=O)([O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH4+].[15NH4+].OP(=O)([O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diammonium hydrogenphosphate-15N2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)


![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)




![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)